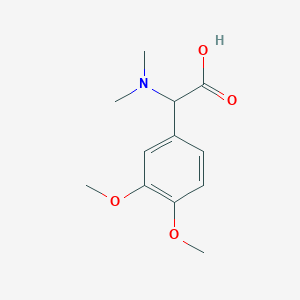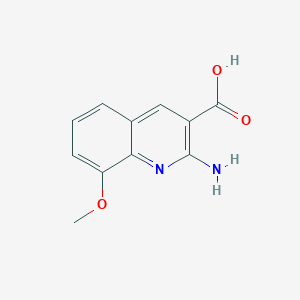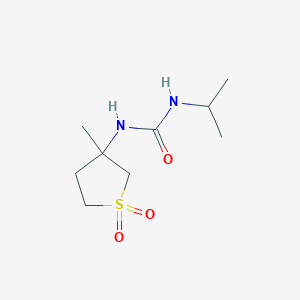
3-Bromo-4,7-dimethylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,7-dimethylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,7-dimethylcoumarin typically involves the bromination of 4,7-dimethylcoumarin. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as ultrasound irradiation, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,7-dimethylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The coumarin core can undergo oxidation to form quinones or reduction to form dihydrocoumarins.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted coumarins with different functional groups.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrocoumarins and related compounds
Scientific Research Applications
3-Bromo-4,7-dimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and fluorescent sensors.
Biology: Investigated for its antimicrobial, antiproliferative, and antioxidant activities.
Industry: Used in the synthesis of synthetic dyes and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-Bromo-4,7-dimethylcoumarin involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 3-Bromo-4-methylcoumarin
- 4,7-Dimethylcoumarin
- 6-Bromo-4,7-dimethylcoumarin
Comparison: 3-Bromo-4,7-dimethylcoumarin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits enhanced lipophilicity, making it more effective in certain applications, such as drug delivery and sensor development .
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H9BrO2/c1-6-3-4-8-7(2)10(12)11(13)14-9(8)5-6/h3-5H,1-2H3 |
InChI Key |
WJXRCTBLLJFVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
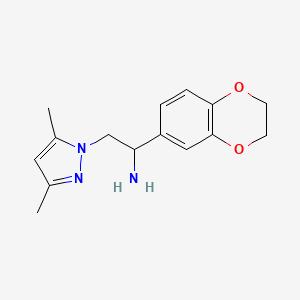


![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
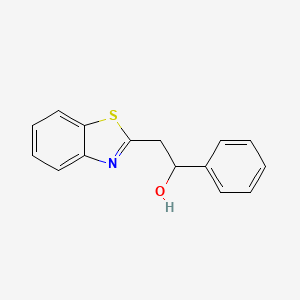
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
